molecular formula C19H17N3O2 B2990491 N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478063-05-7

N'-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No.: B2990491
CAS No.: 478063-05-7
M. Wt: 319.364
InChI Key: XEWFPDPJRRQGQY-UHFFFAOYSA-N
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Description

N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 3-methylbenzoyl group and a 1H-pyrrol-1-yl group attached to a benzenecarbohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:

    Formation of 3-methylbenzoyl chloride: This is achieved by reacting 3-methylbenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide: This intermediate is synthesized by reacting 2-aminobenzohydrazide with 1H-pyrrole in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the reaction of 3-methylbenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide in the presence of a base such as triethylamine to yield N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted hydrazides or thiol derivatives.

Scientific Research Applications

N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: shares similarities with other hydrazides such as:

Uniqueness

    Structural Uniqueness: The presence of both 3-methylbenzoyl and 1H-pyrrol-1-yl groups in the same molecule.

    Chemical Properties: Unique reactivity due to the combination of these functional groups.

    Biological Activity: Potentially distinct biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of N’-(3-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-7-6-8-15(13-14)18(23)20-21-19(24)16-9-2-3-10-17(16)22-11-4-5-12-22/h2-13H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWFPDPJRRQGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322610
Record name N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478063-05-7
Record name N'-(3-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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